tert-Butyl 4-(3-chloroprop-1-en-2-yl)piperidine-1-carboxylate
CAS No.:
Cat. No.: VC20370802
Molecular Formula: C13H22ClNO2
Molecular Weight: 259.77 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H22ClNO2 |
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Molecular Weight | 259.77 g/mol |
IUPAC Name | tert-butyl 4-(3-chloroprop-1-en-2-yl)piperidine-1-carboxylate |
Standard InChI | InChI=1S/C13H22ClNO2/c1-10(9-14)11-5-7-15(8-6-11)12(16)17-13(2,3)4/h11H,1,5-9H2,2-4H3 |
Standard InChI Key | JFGATVSZBOIARE-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C(=C)CCl |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
tert-Butyl 4-(3-chloroprop-1-en-2-yl)piperidine-1-carboxylate features a piperidine ring substituted at the 4-position with a 3-chloropropenyl group () and at the 1-position with a Boc-protecting group (). The chlorine atom on the propenyl moiety enhances electrophilicity, facilitating nucleophilic attacks in cross-coupling reactions . The Boc group confers stability to the amine functionality, making the compound suitable for multi-step synthetic routes .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
CAS Number | 2229483-51-4 | |
Molecular Formula | ||
Molecular Weight | 273.80 g/mol | |
Density | Not reported | |
Boiling Point | Not reported |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data confirm the structure of this compound. In the synthesis of oxindole derivatives, intermediates derived from tert-butyl 4-(3-chloroprop-1-en-2-yl)piperidine-1-carboxylate exhibit distinct NMR signals, such as a singlet for the Boc tert-butyl group at δ 1.39 ppm and multiplet signals for the piperidine protons between δ 1.11–2.49 ppm . The NMR spectrum shows carbonyl resonances near δ 154.5 ppm (Boc) and δ 180.3 ppm (oxindole ketone) . HRMS analysis of derivatives yields precise mass-to-charge ratios, such as for a representative oxindole product .
Synthesis and Reaction Mechanisms
Copper-Catalyzed Radical Cascade Reactions
A landmark application of this compound is its participation in visible-light-driven copper-catalyzed reactions. In a reported procedure, tert-butyl 4-iodopiperidine-1-carboxylate undergoes radical addition/cyclization with N-arylacrylamides in the presence of Cu(OTf), a bisoxazoline ligand (L1), and 1,1,3,3-tetramethylguanidine (TMG) under 410 nm LED irradiation . The reaction proceeds via a radical mechanism:
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Photoexcitation: Cu(II) absorbs light, generating a Cu(I) species that abstracts iodine from the alkyl iodide.
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Radical Formation: The resultant alkyl radical adds to the acrylamide double bond.
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Cyclization: Intramolecular radical cyclization forms the oxindole core.
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Rearomatization: Oxidation and proton transfer yield the final product .
Table 2: Optimized Reaction Conditions
Parameter | Value | Source |
---|---|---|
Catalyst | Cu(OTf) (5 mol%) | |
Ligand | L1 (5 mol%) | |
Base | TMG (1.8 equiv) | |
Solvent | THF | |
Temperature | 25°C | |
Irradiation | 410 nm LEDs (50 W × 2) | |
Reaction Time | 24 hours | |
Yield | Up to 92% |
Scale-Up and Purification
The synthesis scales efficiently to 6 mmol, producing 1.72 g (80% yield) of the oxindole product after column chromatography . Key purification challenges include separating unreacted starting materials and byproducts, addressed using silica gel chromatography with ethyl acetate/hexane gradients .
Applications in Medicinal Chemistry
Oxindole Derivatives as Bioactive Molecules
Oxindoles synthesized from tert-butyl 4-(3-chloroprop-1-en-2-yl)piperidine-1-carboxylate exhibit structural motifs common in kinase inhibitors and anticancer agents. For example, compound 3 (Table 3) demonstrates a planar oxindole core capable of intercalating DNA or binding ATP pockets . Substitutions on the aryl ring (e.g., chloro, methyl) modulate solubility and target affinity .
Table 3: Representative Oxindole Derivatives
Compound | R-Substituent | Yield (%) | (Observed) | Biological Relevance |
---|---|---|---|---|
3 | H | 88 | 406.2099 | Antiproliferative activity |
5 | 5-Cl | 85 | 439.2198 | Enhanced cytotoxicity |
7 | 5-Me | 87 | 420.2256 | Improved metabolic stability |
Comparison with Related Piperidine Derivatives
While tert-butyl 4-(3-chloroprop-1-en-2-yl)piperidine-1-carboxylate is tailored for radical chemistry, analogs like tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate (PubChem CID: 11150691) and tert-butyl 3-(4-chloropyrimidin-2-yl)piperidine-1-carboxylate (PubChem CID: 162343378) exhibit distinct reactivities due to their heteroaromatic substituents . These compounds are employed in Suzuki couplings and nucleophilic substitutions, contrasting with the radical-based applications of the target compound .
Future Directions and Research Opportunities
Expanding Synthetic Utility
Future studies could explore:
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Enantioselective Variants: Developing chiral ligands for asymmetric radical cyclizations.
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Diverse Electrophiles: Testing reactions with sulfonamides or ureas instead of acrylamides.
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Continuous-Flow Systems: Improving scalability using photochemical flow reactors.
Biological Evaluation
The oxindole derivatives warrant screening against cancer cell lines and kinase panels. Structure-activity relationship (SAR) studies could optimize potency and selectivity.
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